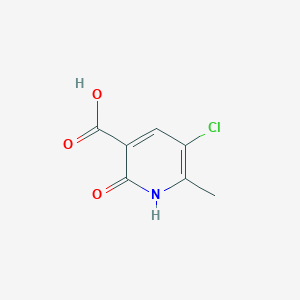

5-氯-2-羟基-6-甲基烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5-Chloro-2-hydroxy-6-methylnicotinic acid" is a compound of interest in various chemical and pharmaceutical research areas due to its unique chemical structure and potential as a precursor for synthesizing other complex molecules. Its synthesis, molecular structure, and properties are pivotal in understanding its chemical behavior and potential applications in material science, medicinal chemistry, and catalysis.

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, involves electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine at a cathode surface in the presence of sulfuric acid and carbon dioxide in dimethylformamide (DMF) solution, showcasing a method that could potentially be applied or adapted for synthesizing 5-Chloro-2-hydroxy-6-methylnicotinic acid (Raju, Mohan, & Reddy, 2003).

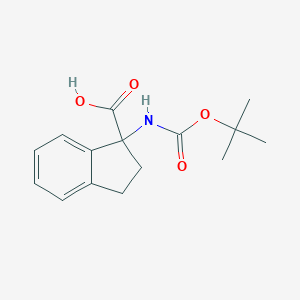

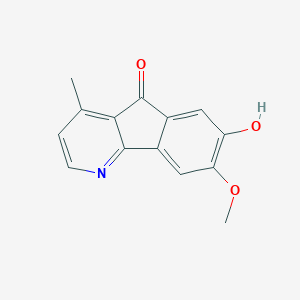

Molecular Structure Analysis

Investigations into the structure of similar hydroxynicotinic acids have been conducted using experimental and computational chemistry techniques, including single-crystal X-ray diffraction. These studies help in understanding the molecular and crystal structures, as well as the tautomeric forms of hydroxynicotinic acids, which are relevant for comprehending the structural characteristics of 5-Chloro-2-hydroxy-6-methylnicotinic acid (Santos et al., 2009).

Chemical Reactions and Properties

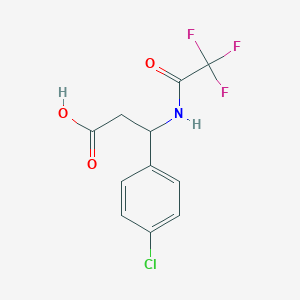

Chemical reactions involving 5-Chloro-2-hydroxy-6-methylnicotinic acid and its derivatives often involve complex mechanisms, including hydroxylation, chlorination, and esterification. These processes are crucial for modifying the compound's chemical structure and enhancing its reactivity for further applications. For instance, studies on the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions offer insights into the electrochemical aspects of reactions involving chloro- and nitro-pyridine derivatives, which might be relevant to understanding the chemical behavior of 5-Chloro-2-hydroxy-6-methylnicotinic acid (Gennaro et al., 2004).

Physical Properties Analysis

The physical properties of 5-Chloro-2-hydroxy-6-methylnicotinic acid, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. The crystal structures of 5-chloro-6-hydroxynicotinic acid derivatives reveal important information about the molecular arrangement, which impacts the compound's physical properties and stability (Gao et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways of 5-Chloro-2-hydroxy-6-methylnicotinic acid, can be studied through its interactions with various reagents and conditions. For example, the degradation of similar chloro-hydroxynicotinic acids by specific bacteria strains highlights the environmental and biochemical transformations that these compounds can undergo, providing insights into their chemical stability and reactivity (Tibbles, Müller, & Lingens, 1989).

科学研究应用

Biotransformation and Synthesis

对5-氯-2-羟基-6-甲基烟酸的研究包括使用细菌菌株进行生物转化合成。Ralstonia/Burkholderia sp.菌株DSM 6920中的酶6-甲基烟酸-2-氧化还原酶能够选择性地将6-甲基烟酸羟基化,产生2-羟基-6-甲基烟酸及相关化合物,展示了羟基化杂环羧酸衍生物的微生物生产。这种方法为这类化合物的微生物生产提供了一条新途径,突显了微生物生物转化在化学合成中的潜力(Tinschert, Tschech, Heinzmann, & Kiener, 2000)。

抗菌活性

另一项研究聚焦于与2-羟基-6-甲基烟酸形成的过渡金属配合物的合成,展示了它们对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌等常见细菌菌株的抗菌效力。这项研究强调了2-羟基-6-甲基烟酸通过形成金属配合物开发新抗菌剂的潜力,为新型抗菌治疗开辟了途径(Verma & Bhojak, 2018)。

配位化学

对2-羟基-6-甲基烟酸与各种金属的配位化学研究揭示了形成的配合物对所得化合物的磁性质产生影响。这突显了2-羟基-6-甲基烟酸在材料科学中的重要性,特别是在开发具有特定磁性能的材料方面。合成这类化合物可以推动磁性存储介质、传感器和催化剂的进步,展示了这种化合物在材料研究中的多功能性(Razquin-Bobillo et al., 2022)。

晶体结构分析

通过晶体结构分析研究从5-氯-6-羟基烟酸衍生的三有机锡化合物,为这些化合物的分子相互作用和配位几何提供了见解。了解晶体结构对于设计和合成具有潜在应用于催化、气体存储和分离技术的金属有机框架(MOFs)和配位聚合物至关重要。这类研究展示了5-氯-2-羟基-6-甲基烟酸在晶体学和材料工程领域的作用(Gao, 2012)。

安全和危害

属性

IUPAC Name |

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWSFTFWHAQORS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555885 |

Source

|

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-hydroxy-6-methylnicotinic acid | |

CAS RN |

117449-75-9 |

Source

|

| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117449-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)